molecular formula C21H21NO4 B1449666 1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid CAS No. 1550436-68-4

1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid

Cat. No. B1449666
CAS RN: 1550436-68-4
M. Wt: 351.4 g/mol
InChI Key: DTJVCCFTJXIJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid” is a compound with the CAS Number: 1550436-68-4 . Its IUPAC name is 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic acid . The molecular weight of this compound is 351.4 .


Synthesis Analysis

The synthesis of similar compounds involves the preparation of hydroxymethylcyclobutanone ketal, which is then converted to an amino acid using Bucherer–Strecker methodology .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO4/c23-19(24)21(10-5-11-21)13-22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Efficient Fmoc-Protected Amino Ester Hydrolysis

This compound is used in the hydrolysis of Fmoc-protected amino esters . The C-terminus carboxylic acid of amino acids usually needs to be protected, typically as a methyl ester . However, standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups . This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .

Fmoc Protection of Amines and Amino Acids

The compound is used in the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols . This process is reported to be environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Cell Cultivation

The compound has applications related to cell cultivation . The specific details of these applications are not provided in the source, but it’s likely that the compound’s properties make it useful in certain types of cell culture or tissue engineering .

Bio-Templating

The compound is used in bio-templating . Bio-templating is a process where biological structures are used as templates to create inorganic materials .

Optical Applications

The compound has optical applications . While the specific details are not provided in the source, it’s likely that the compound’s properties make it useful in certain types of optical devices or systems .

Drug Delivery

The compound is used in drug delivery . It could be used to improve the delivery of drugs to specific parts of the body, potentially improving the effectiveness of treatments .

Catalytic Applications

The compound has catalytic applications . It could be used to speed up chemical reactions, making processes more efficient .

Therapeutic and Antibiotic Properties

The compound has therapeutic and antibiotic properties . It could be used in the treatment of various diseases or infections .

properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-19(24)21(10-5-11-21)13-22-20(25)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJVCCFTJXIJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid

CAS RN

1550436-68-4
Record name 1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid
Reactant of Route 6
1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.